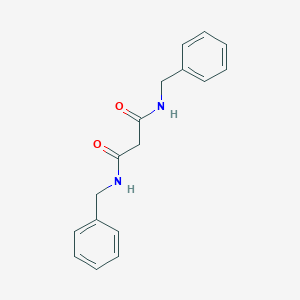

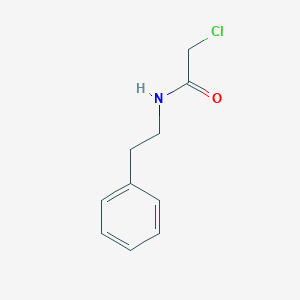

N,N'-dibenzylpropanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N,N'-Dibenzylpropanediamide often involves complex organometallic reactions or cyclopalladation processes. For instance, solvated palladium(II) complexes with potentially cyclopalladating dibenzyl ligands have been synthesized to study the mechanisms of cyclopalladation in various solvents (Yagyu, Aizawa, & Funahashi, 1998). This research provides insights into the formation and characterization of complexes that share structural features with N,N'-Dibenzylpropanediamide.

Molecular Structure Analysis

The molecular structure of compounds similar to N,N'-Dibenzylpropanediamide can be elucidated using various spectroscopic techniques and X-ray diffraction methods. For example, the crystal structure and Hirshfeld surface analysis of N-(Dibenzylcarbamothioyl)-3-methylbutanamide, a thiourea derivative, were determined, highlighting the significance of intermolecular contacts in the stabilization of the crystal structure (Gumus et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving compounds related to N,N'-Dibenzylpropanediamide often explore the functionalization of cyclic and acyclic compounds. For instance, oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide has been demonstrated, showcasing a method to transform N-benzyl related compounds (Moriyama, Nakamura, & Togo, 2014).

Physical Properties Analysis

The physical properties of compounds structurally related to N,N'-Dibenzylpropanediamide, such as solubility, melting point, and crystallinity, can be inferred from studies on similar substances. Research on N-heterocyclic carbenes and their role as organocatalysts and structural components in polymer synthesis sheds light on the physical behavior and reactivity of carbene-related structures, which may provide parallels to the physical properties of N,N'-Dibenzylpropanediamide (Fèvre, Pinaud, Gnanou, Vignolle, & Taton, 2013).

Chemical Properties Analysis

The chemical properties of N,N'-Dibenzylpropanediamide-like compounds can be explored through reactivity studies, such as N-heterocyclic carbene-catalyzed reactions, which offer insights into the potential catalytic activities and reactivity patterns of N,N'-Dibenzylpropanediamide (Du, Li, & Wang, 2009).

Aplicaciones Científicas De Investigación

Photolabile Groups in Polymer Science

Research on polymers featuring photolabile groups, such as o-nitrobenzyl derivatives, indicates significant interest in modifying polymer properties through irradiation. This method has applications in creating photodegradable hydrogels, functionalizing copolymers, thin film patterning, and developing photocleavable bioconjugates. These advancements suggest potential areas where N,N'-dibenzylpropanediamide could find utility in polymer and materials science, given its structural relevance to photolabile compounds (Zhao et al., 2012).

N-Heterocyclic Carbenes in Chemistry

N-Heterocyclic carbenes (NHCs) represent a class of compounds with growing importance in organic chemistry, including catalysis and the stabilization of reactive species. Given the structural complexity and reactivity of N,N'-dibenzylpropanediamide, research on NHCs could provide insights into its potential applications in catalytic processes or as a precursor for NHC ligand synthesis (Hopkinson et al., 2014).

Melatonin-N,N-Dibenzyl(N-Methyl)amine Hybrids

The development of melatonin-N,N-dibenzyl(N-methyl)amine hybrids for Alzheimer's disease research, showcasing neurogenic, antioxidant, cholinergic, and neuroprotective properties, demonstrates the potential for N,N'-dibenzylpropanediamide derivatives in medicinal chemistry. Such hybrids could contribute to CNS repair and serve as a foundation for exploring similar compounds (López-Iglesias et al., 2014).

NHCs in Materials Chemistry

The application of NHCs in materials chemistry, including surface functionalization and development of nanoparticles, suggests potential avenues for the use of N,N'-dibenzylpropanediamide in creating functional materials. Its structural attributes could be valuable in the synthesis of novel materials or as a ligand for metal complexes (Smith et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

N,N'-dibenzylpropanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-16(18-12-14-7-3-1-4-8-14)11-17(21)19-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHVWHPMKFVUGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC(=O)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352753 |

Source

|

| Record name | n,n'-dibenzylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49675973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N'-dibenzylpropanediamide | |

CAS RN |

10255-99-9 |

Source

|

| Record name | n,n'-dibenzylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)

![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)

![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)